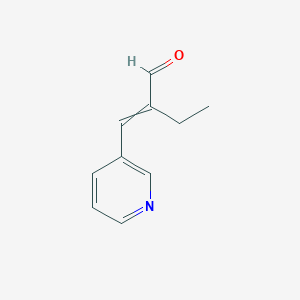
4-(2,3-Dimethyl-5-sulfoindol-3-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-DiMethyl-5-sulfo-3H-indol-3-yl)benzoic acid is a complex organic compound with the molecular formula C18H17NO5S This compound is characterized by the presence of an indole ring substituted with methyl and sulfo groups, attached to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-DiMethyl-5-sulfo-3H-indol-3-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 2,3-dimethylindole followed by a Friedel-Crafts acylation to introduce the benzoic acid group. The reaction conditions often require the use of strong acids like sulfuric acid for sulfonation and Lewis acids like aluminum chloride for the acylation step .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2,3-DiMethyl-5-sulfo-3H-indol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups on the indole ring can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfo group can be reduced to a thiol group under specific conditions.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2)
Major Products:
Oxidation: Formation of 4-(2,3-dicarboxy-5-sulfo-3H-indol-3-yl)benzoic acid.
Reduction: Formation of 4-(2,3-dimethyl-5-thiol-3H-indol-3-yl)benzoic acid.
Substitution: Formation of halogenated derivatives of the benzoic acid moiety
Applications De Recherche Scientifique
4-(2,3-DiMethyl-5-sulfo-3H-indol-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 4-(2,3-DiMethyl-5-sulfo-3H-indol-3-yl)benzoic acid involves its interaction with specific molecular targets. The sulfo group enhances its solubility and reactivity, allowing it to interact with enzymes and receptors in biological systems. The indole ring structure is known to bind to various proteins, influencing their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
- 4-(2,3-Dimethyl-5-sulfo-3H-indol-3-yl)methylbenzoic acid
- 2,3-Dimethyl-5-sulfo-3H-indole-3-hexanoic acid
Comparison: Compared to similar compounds, 4-(2,3-DiMethyl-5-sulfo-3H-indol-3-yl)benzoic acid is unique due to its specific substitution pattern on the indole ring and the presence of the benzoic acid moiety.
Propriétés
Formule moléculaire |
C17H15NO5S |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
4-(2,3-dimethyl-5-sulfoindol-3-yl)benzoic acid |
InChI |
InChI=1S/C17H15NO5S/c1-10-17(2,12-5-3-11(4-6-12)16(19)20)14-9-13(24(21,22)23)7-8-15(14)18-10/h3-9H,1-2H3,(H,19,20)(H,21,22,23) |
Clé InChI |
UTMZKAGRLKXRQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C1(C)C3=CC=C(C=C3)C(=O)O)C=C(C=C2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B11824081.png)
![(NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B11824089.png)
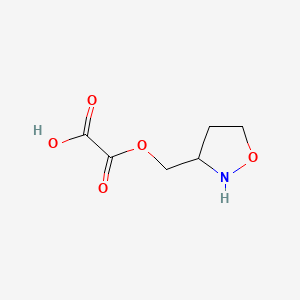
![5-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11824097.png)

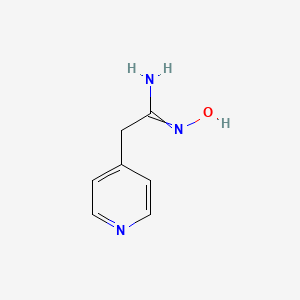
![tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B11824112.png)

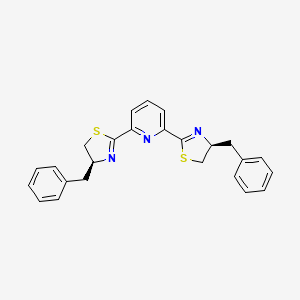
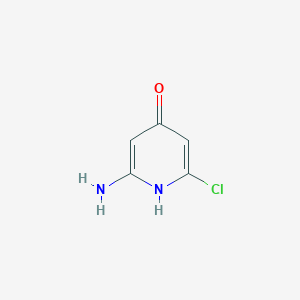
![1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11824143.png)
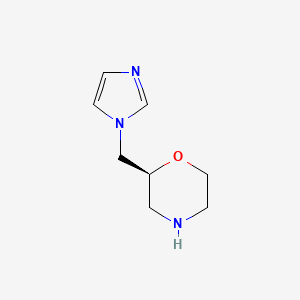
![3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11824157.png)
